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Compound Name: N,N-Dimethylphenethylamine

Cat. No.: B073034 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N,N-Dimethylphenethylamine (N,N-

DMPEA) and amphetamine, focusing on their pharmacological, toxicological, and

pharmacokinetic profiles. The information is compiled from peer-reviewed scientific literature to

support research and drug development activities.

Introduction
N,N-Dimethylphenethylamine (N,N-DMPEA) and amphetamine are both substituted

phenethylamines with distinct pharmacological properties. Amphetamine is a well-characterized

central nervous system (CNS) stimulant, widely known for its therapeutic use in Attention

Deficit Hyperactivity Disorder (ADHD) and narcolepsy, as well as its high potential for abuse.[1]

Its mechanism of action primarily involves the release and reuptake inhibition of dopamine and

norepinephrine.[2] N,N-DMPEA, on the other hand, is a less studied compound found in some

workout and bodybuilding supplements.[3] It is reported to act as an agonist at the trace amine-

associated receptor 1 (TAAR1) and as a substrate for monoamine oxidase B (MAO-B).[3][4]

This guide presents a comparative analysis of these two compounds based on available

experimental data.
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Pharmacodynamics: Receptor and Transporter
Interactions
The primary pharmacological effects of N,N-DMPEA and amphetamine are dictated by their

interactions with various receptors and transporters in the CNS.

Receptor and Transporter Binding and Functional
Activity
Amphetamine is a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine

transporter (NET), with significantly lower affinity for the serotonin transporter (SERT).[5] In

contrast, quantitative data on the binding affinities (Ki) of N,N-DMPEA for these monoamine

transporters are not readily available in the current scientific literature.

N,N-DMPEA has been identified as an agonist at the human trace amine-associated receptor 1

(TAAR1) and several adrenergic receptors.[4][6] Amphetamine is also known to be a TAAR1

agonist.[7]

Table 1: In Vitro Receptor and Transporter Activity of N,N-DMPEA and Amphetamine
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Compoun
d

Target Species
Assay
Type

Value Unit
Referenc
e

N,N-

DMPEA
hTAAR1 Human

Agonist

Activity

(EC50)

21 µM [4][6]

hADRα1B Human

Agonist

Activity

(EC50)

5.7 µM [6]

hADRα1D Human

Agonist

Activity

(EC50)

8.4 µM [6]

Amphetami

ne
hDAT Human

Inhibition

(Ki)
~0.6 µM [5]

hNET Human
Inhibition

(Ki)
0.07 - 0.1 µM [5]

hSERT Human
Inhibition

(Ki)
20 - 40 µM [5]

rTAAR1 Rat

Agonist

Activity

(EC50)

Micromolar

range
µM [7]

Note: "h" denotes human and "r" denotes rat.

Signaling Pathways
The distinct mechanisms of action of N,N-DMPEA and amphetamine result in different

downstream signaling cascades. Amphetamine's primary action of increasing synaptic

dopamine and norepinephrine leads to the activation of their respective signaling pathways.

N,N-DMPEA's agonism at TAAR1 suggests a modulatory role on monoaminergic systems.
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Figure 1: Simplified signaling pathways for Amphetamine and N,N-DMPEA.

In Vivo Effects: A Comparative Overview
Direct comparative in vivo studies of N,N-DMPEA and amphetamine are limited. However, data

on the cardiovascular and locomotor effects of amphetamine in animal models are well-

documented.

Cardiovascular Effects
Amphetamine is known to cause dose-dependent increases in blood pressure and heart rate.

[8]

Table 2: In Vivo Cardiovascular Effects of Amphetamine in Rats

Compound Effect Dose
Value
(ED50)

Unit Reference

Amphetamine

Increase in

Blood

Pressure

0.1 - 3.0

mg/kg, s.c.
0.31 mg/kg [8]
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Note: Data for N,N-DMPEA is not currently available in the peer-reviewed literature.

Locomotor Activity
Amphetamine typically produces a dose-dependent increase in locomotor activity in rodents.[8]

Table 3: In Vivo Locomotor Effects of Amphetamine in Rats

Compound Effect Dose Observation Reference

Amphetamine

Increased

Locomotor

Activity

0.1 - 3.0 mg/kg,

s.c.

Dose-dependent

increase
[8]

Note: Quantitative data such as ED50 for locomotor activity and comparative data for N,N-

DMPEA are not currently available in the peer-reviewed literature.

Pharmacokinetics
The pharmacokinetic profiles of amphetamine and related stimulants have been extensively

studied. Information on N,N-DMPEA is less comprehensive.

Table 4: Comparative Pharmacokinetic Parameters

Parameter N,N-DMPEA Amphetamine Reference

Oral Bioavailability Data not available Good [9]

Volume of Distribution Data not available ~4 L/kg [9]

Plasma Protein

Binding
Data not available < 20% [9]

Elimination Half-life Data not available 6 - 12 hours [9]

Metabolism MAO-B, CYP2D6 Hepatic (extensive) [3][9]
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In Vitro Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

Preparation of Materials:

Receptor source: Cell membranes from cell lines expressing the target receptor or tissue

homogenates.

Radioligand: A specific radiolabeled ligand for the target receptor.

Test compound (unlabeled).

Incubation buffer.

Wash buffer.

Glass fiber filters.

Scintillation cocktail and counter.

Assay Procedure:

A fixed concentration of the radioligand and varying concentrations of the test compound

are incubated with the receptor preparation in the incubation buffer.

Incubation is carried out at a specific temperature for a defined period to reach equilibrium.

The reaction is terminated by rapid filtration through glass fiber filters to separate bound

from free radioligand.

Filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis:
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The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is determined.

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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